2-[(Chloromethoxy)methyl]oxolane
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Overview
Description
2-[(Chloromethoxy)methyl]oxolane is a chemical compound with the molecular formula C₆H₁₁ClO₂. It is known for its versatile applications in scientific research, particularly in organic synthesis and pharmaceutical development . This compound is characterized by the presence of a chloromethoxy group attached to a methyl oxolane ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Chloromethoxy)methyl]oxolane typically involves the reaction of oxetanes with chloromethyl methyl ether under specific conditions. One common method includes the use of indium triflate (In(OTf)₃) as a catalyst to facilitate the intramolecular cyclization of 3-amido oxetanes, leading to the formation of the desired oxolane compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-[(Chloromethoxy)methyl]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The oxolane ring can be oxidized to form oxirane derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) is commonly used for reduction reactions.
Major Products:
Substitution Reactions: Formation of azido or thiocyanate derivatives.
Oxidation Reactions: Formation of oxirane derivatives.
Reduction Reactions: Formation of alcohols or other reduced compounds.
Scientific Research Applications
2-[(Chloromethoxy)methyl]oxolane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Pharmaceutical Development: Employed in the development of new drugs and therapeutic agents due to its unique chemical properties.
Biological Research: Utilized in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Chloromethoxy)methyl]oxolane involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The compound’s chloromethoxy group is highly reactive, allowing it to participate in substitution and cyclization reactions. These reactions often involve the formation of new carbon-oxygen or carbon-nitrogen bonds, leading to the synthesis of complex molecules .
Comparison with Similar Compounds
2-Methyloxolane: Similar in structure but lacks the chloromethoxy group, making it less reactive in certain chemical reactions.
2-Oxazoline: Contains a nitrogen atom in the ring, leading to different reactivity and applications.
Oxetane: A precursor to 2-[(Chloromethoxy)methyl]oxolane, used in similar synthetic applications.
Uniqueness: this compound is unique due to its chloromethoxy group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
IUPAC Name |
2-(chloromethoxymethyl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-8-4-6-2-1-3-9-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFRYXYFCITFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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